BenchChemオンラインストアへようこそ!

5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1343879-44-6) is a small-molecule heterocycle (MW 208.17 g/mol, C₈H₈N₄O₃) that fuses a 1,5-dimethylpyrazole moiety at the 5-position with a 1,2,4-oxadiazole-3-carboxylic acid core. The compound belongs to a class of 1,2,4-oxadiazoles that serve as versatile intermediates in medicinal chemistry, particularly where a carboxylic acid handle is required for further derivatization via amidation or esterification.

Molecular Formula C8H8N4O3
Molecular Weight 208.17 g/mol
Cat. No. B13073808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid
Molecular FormulaC8H8N4O3
Molecular Weight208.17 g/mol
Structural Identifiers
SMILESCC1=C(C=NN1C)C2=NC(=NO2)C(=O)O
InChIInChI=1S/C8H8N4O3/c1-4-5(3-9-12(4)2)7-10-6(8(13)14)11-15-7/h3H,1-2H3,(H,13,14)
InChIKeyQXNKACFTCTXXIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic Acid – Core Structural Profile and Procurement Context


5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1343879-44-6) is a small-molecule heterocycle (MW 208.17 g/mol, C₈H₈N₄O₃) that fuses a 1,5-dimethylpyrazole moiety at the 5-position with a 1,2,4-oxadiazole-3-carboxylic acid core . The compound belongs to a class of 1,2,4-oxadiazoles that serve as versatile intermediates in medicinal chemistry, particularly where a carboxylic acid handle is required for further derivatization via amidation or esterification [1]. The 1,5-dimethyl substitution pattern on the pyrazole ring distinguishes this compound from its 1,3-dimethyl and non-methylated analogs, leading to measurable differences in electronic distribution and reactivity that are consequential for structure–activity relationship (SAR) campaigns and synthetic planning .

Why Generic Substitution of 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic Acid Risks Scientific and Procurement Mismatch


The pyrazole-oxadiazole chemical space contains numerous regioisomers and closely related analogs sharing the same molecular formula (C₈H₈N₄O₃) but differing in the methylation pattern or attachment point to the oxadiazole ring . A systematic comparison of 1,2,4- versus 1,3,4-oxadiazole matched molecular pairs in the AstraZeneca compound collection demonstrated that the 1,2,4-oxadiazole isomer exhibits approximately an order of magnitude higher lipophilicity (log D) than its 1,3,4-oxadiazole partner [1]. Furthermore, 1,2,4-oxadiazole-3-carboxylic acids are known to be thermally labile, undergoing decarboxylation at elevated temperatures (150–200 °C), a property that is not shared to the same extent by 1,3,4-oxadiazole or methylene-spaced analogs [2]. These factors mean that indiscriminate substitution of this compound with a cheaper or more readily available in-class analog can lead to divergent reactivity, altered physicochemical profiles, and failed synthetic outcomes in multi-step campaigns.

Quantitative Comparative Evidence for 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic Acid Against Closest Analogs


Lipophilicity Advantage of the 1,2,4-Oxadiazole Core Over 1,3,4-Oxadiazole Analogs

The compound bears a 1,2,4-oxadiazole ring, which confers approximately 10-fold higher lipophilicity (log D) than matched 1,3,4-oxadiazole isomers. In a systematic evaluation of matched molecular pairs across the AstraZeneca collection, 1,3,4-oxadiazole isomers consistently displayed 'an order of magnitude lower lipophilicity (log D)' relative to their 1,2,4-oxadiazole partners [1]. This translates to a log D difference of approximately 1 log unit in favor of the 1,2,4-oxadiazole, a shift that can significantly impact membrane permeability and target engagement in cellular assays.

Medicinal Chemistry Physicochemical Profiling Bioisostere Design

Thermal Decarboxylation Liability of the 1,2,4-Oxadiazole-3-Carboxylic Acid Motif Versus Stable Analogs

1,2,4-Oxadiazole-3-carboxylic acids are documented to undergo facile thermal decarboxylation at temperatures of 150–200 °C, a well-known reactivity feature that must be managed during synthesis and storage [1][2]. In contrast, 1,3,4-oxadiazole-2-carboxylic acid analogs and methylene-spaced regioisomers such as 1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-1H-pyrazole-4-carboxylic acid (CAS 1155064-95-1) do not exhibit the same degree of thermal lability because the carboxylic acid is not directly attached to the oxadiazole ring . The predicted boiling point of the target compound is 452.0 ± 55.0 °C at 760 mmHg, but decarboxylation may initiate well below this temperature .

Synthetic Chemistry Thermal Stability Process Development

Regioisomeric Differentiation: 1,5-Dimethylpyrazol-4-yl Versus 1,3-Dimethylpyrazol-4-yl Substitution

The target compound features a 1,5-dimethyl substitution on the pyrazole ring, whereas the closely related isomer 5-(1,3-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid (CAS 1599142-19-4) bears a 1,3-dimethyl pattern . In medicinal chemistry SAR, the position of the methyl groups on the pyrazole ring alters the electron density at the pyrazole C4 attachment point to the oxadiazole. Computational predictions for the 1,5-dimethyl isomer suggest a pKa of approximately 2.59 for the carboxylic acid group (based on the 3-yl analog data; the 4-yl isomer is expected to have a similar pKa range), whereas the 1,3-dimethyl isomer has a predicted pKa in a comparable range but with distinct steric encumbrance that affects coupling efficiency in amidation reactions . The 1,5-dimethyl arrangement places both methyl groups in positions that minimize steric clash with the oxadiazole ring, potentially enabling higher-yielding downstream derivatization.

Regioisomer Purity SAR Precision Synthetic Intermediate

Molecular Weight and Complexity Advantage Over Extended Pyrazole-Oxadiazole Conjugates

With a molecular weight of 208.17 g/mol, the target compound is significantly smaller than many biologically active pyrazole-oxadiazole conjugates evaluated in the literature. For example, the potent tubulin polymerization inhibitors reported by Kamal et al. (pyrazole-oxadiazole conjugates 11a, 11d, 11f) have molecular weights exceeding 400 g/mol and IC₅₀ values of 1.3–3.9 µM against tubulin polymerization [1]. The lower MW of the target compound positions it as a fragment-sized building block amenable to fragment-based drug discovery (FBDD) or as a minimalist scaffold for SAR exploration, whereas the larger conjugates are already elaborated lead compounds with limited further diversification potential.

Lead-Likeness Fragment-Based Screening Physicochemical Optimization

Optimal Application Scenarios for 5-(1,5-Dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic Acid Based on Quantitative Evidence


Scaffold for CNS-Penetrant Probe Design Leveraging High 1,2,4-Oxadiazole Lipophilicity

The approximately 10-fold higher log D of the 1,2,4-oxadiazole core relative to 1,3,4-oxadiazole isomers [1] makes this compound a superior starting scaffold for CNS-targeted programs where elevated lipophilicity can enhance blood–brain barrier permeability. Researchers designing kinase inhibitors or GPCR modulators that require CNS exposure should prioritize this 1,2,4-oxadiazole building block over its 1,3,4-oxadiazole counterparts.

Fragment-Based Drug Discovery (FBDD) Hit Generation with a Pyrazole-Oxadiazole Pharmacophore

At 208.17 g/mol, the compound satisfies FBDD molecular weight guidelines (MW <300) while retaining the key pyrazole-oxadiazole pharmacophore found in active antiproliferative conjugates (IC₅₀ 1.3–3.9 µM against tubulin polymerization) [2]. Procurement for fragment library assembly or hit expansion around the pyrazole C4 position is scientifically justified, as the carboxylic acid handle enables rapid amide library synthesis.

Low-Temperature Amide Coupling Workflows to Avoid Decarboxylation

Because 1,2,4-oxadiazole-3-carboxylic acids undergo thermal decarboxylation at 150–200 °C [3], this compound is best deployed in amide coupling protocols using room-temperature or mild heating conditions (e.g., HATU/DIPEA at 0–25 °C) rather than high-temperature acyl chloride formation. For applications requiring sustained heating above 120 °C, the methylene-spaced regioisomer (CAS 1155064-95-1) should be procured instead to avoid CO₂ loss.

Regioisomer-Specific SAR Studies Requiring Authentic 1,5-Dimethyl Substitution

When SAR investigations require the precise 1,5-dimethylpyrazol-4-yl attachment to the oxadiazole, generic substitution with the 1,3-dimethyl isomer (CAS 1599142-19-4) or the pyrazol-3-yl isomer (CAS 1403333-52-7) will introduce uncontrolled variables in electronic distribution and steric hindrance at the coupling site . Only procurement of the authentic CAS 1343879-44-6 compound ensures regioisomeric fidelity in the SAR dataset.

Quote Request

Request a Quote for 5-(1,5-dimethyl-1H-pyrazol-4-yl)-1,2,4-oxadiazole-3-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.